MNI caged kainic acid

Description

Significance of Caged Neurotransmitters in Experimental Neuroscience

Caged neurotransmitters are invaluable photochemical tools for the selective stimulation of synapses and other transmitter receptors. jneurosci.org Before illumination, the caged compound is biologically inert; however, photolysis breaks a covalent bond, rapidly liberating the caged neurotransmitter. jneurosci.org This process can mimic natural synaptic transmission. jneurosci.org The use of caged compounds offers several advantages over traditional methods of neuronal stimulation, such as electrical stimulation.

Isolation of Post-synaptic Receptor Activation in Neural Systems

A key advantage of using caged neurotransmitters is the ability to isolate and study post-synaptic receptor activation independently of presynaptic processes. nih.govbiocrick.com Traditional electrical stimulation activates all neuronal elements in the vicinity, including axons of passage, making it difficult to pinpoint the specific synapses being activated. In contrast, photolysis of a caged neurotransmitter directly activates postsynaptic receptors in the illuminated area, allowing for a more precise investigation of their properties and function.

Elucidation of Receptor Mechanisms In Situ

Caged compounds are instrumental in elucidating the mechanisms of receptor function within intact neural tissue. nih.govbiocrick.com By rapidly applying a known concentration of a neurotransmitter, researchers can study the kinetics of receptor binding, channel gating, and desensitization with high temporal resolution. For instance, MNI-caged amino acids exhibit sub-microsecond release times, which are suitable for investigating the fast mechanisms of synaptic receptors. nih.gov This level of detail is often difficult to achieve with conventional methods of agonist application, which have slower and less precise delivery.

Precise Photostimulation and Photoinhibition in Defined Neural Networks

Caged neurotransmitters, particularly when combined with two-photon (2P) microscopy, enable the precise photostimulation of individual synapses or specific dendritic branches. nih.govbiocrick.comfrontiersin.org This high degree of spatial control allows researchers to map the functional connectivity of neural circuits with unprecedented detail. frontiersin.org By activating multiple synapses in a defined spatio-temporal pattern, it is possible to study how neurons integrate synaptic inputs to generate action potentials. frontiersin.org This technique has revolutionized the study of information processing in the brain. frontiersin.org

Rationale for Employing Caged Kainic Acid Analogs

Kainic acid is a potent agonist for a class of ionotropic glutamate (B1630785) receptors known as kainate receptors. wikipedia.org While glutamate is the primary excitatory neurotransmitter in the brain, kainic acid offers certain advantages as a research tool. hellobio.com The development of caged versions of kainic acid, such as MNI-caged kainic acid, has further expanded its utility in neuroscience research.

Advantages of Photolytic Release over Conventional Agonist Application

The photolytic release of kainic acid from its caged form offers significant advantages over conventional methods of applying the agonist, such as bath application or microinjection.

| Feature | Photolytic Release | Conventional Application |

| Spatial Control | High (micrometer scale) | Low (affects a large area) |

| Temporal Control | High (millisecond to sub-millisecond) | Low (seconds to minutes) |

| Reversibility | Rapidly reversible by terminating light exposure | Slow and often incomplete washout |

| Mimicking Synaptic Transmission | Can mimic the rapid, transient nature of synaptic events | Generally produces a sustained, non-physiological level of receptor activation |

The high spatiotemporal resolution of photolytic release allows for the targeted activation of specific neuronal populations or even single synapses, mimicking the natural pattern of synaptic input. frontiersin.org This is crucial for studying the dynamic processes of synaptic integration and plasticity. In contrast, conventional application methods result in a widespread and prolonged activation of receptors, which does not reflect the physiological reality of synaptic transmission.

For example, photolysis of MNI-kainate in Purkinje neurons has been shown to generate large inward currents at the resting membrane potential. nih.govtocris.com Furthermore, studies have demonstrated the use of MNI-kainate for two-photon uncaging at single spines in acute brain slices, providing a powerful method to investigate glutamate-dependent processes with high precision. nih.gov

Attainment of High Spatiotemporal Resolution in Receptor Activation

A key advantage of MNI-caged kainic acid is the exceptional spatiotemporal resolution it affords in receptor activation. scbt.com The release of kainate from the MNI cage occurs on a sub-microsecond timescale following a light pulse, a speed suitable for investigating the rapid kinetics of fast synaptic receptors. nih.govfrontiersin.org This rapid release enables researchers to generate sudden, localized concentrations of the agonist, closely mimicking the transient presence of neurotransmitters in a synaptic cleft. hellobio.com

The spatial precision is significantly enhanced through the use of two-photon uncaging. nih.gov While conventional one-photon uncaging uses a beam of UV light that can activate molecules throughout its path in the tissue, two-photon excitation uses a focused infrared laser. nih.govfrontiersin.org Activation only occurs at the laser's focal point, where the photon density is high enough for two photons to be absorbed simultaneously. frontiersin.org This technique allows for the diffraction-limited photorelease of kainate, enabling researchers to target subcellular structures with micrometer precision, such as individual dendritic spines. nih.gov This high level of spatial control is crucial for mapping the distribution and function of kainate receptors on a neuron's surface and understanding their role in processes like synaptic plasticity. nih.govbiorxiv.org

Overview of the 4-Methoxy-7-Nitroindolinyl (MNI) Caging Group

The 4-methoxy-7-nitroindolinyl (MNI) moiety is a highly effective photoremovable protecting group, or "cage," specifically engineered for neuroscientific applications. Its structure is designed to render attached neurotransmitters, like glutamate or kainate, biologically inactive until its removal by light. ontosight.aiebiohippo.com The MNI group has become a preferred choice for caging due to a combination of favorable photochemical and pharmacological properties. rndsystems.com

General Characteristics of the MNI Caging Moiety for Neurotransmitter Release

The MNI caging group exhibits several characteristics that make it ideal for controlling neurotransmitter release in research settings. It is highly resistant to hydrolysis, ensuring the stability of the caged compound in aqueous biological solutions at neutral pH. rndsystems.com Pharmacologically, MNI-caged compounds are largely inactive at glutamate receptors at typical experimental concentrations, preventing unintended receptor activation before photolysis. ebiohippo.com

From a photochemical standpoint, the MNI group is distinguished by its efficiency. It absorbs light in the near-UV range (typically 300-380 nm for one-photon excitation) and releases the active molecule with a respectable quantum yield. tocris.com For instance, MNI-caged L-glutamate has a quantum yield in the range of 0.065-0.085 and is about 2.5 times more efficient at releasing glutamate than its predecessor, NI-caged L-glutamate. rndsystems.com The MNI cage is also well-suited for two-photon uncaging experiments, typically using light around 720 nm. bio-techne.comnih.gov This optical compatibility allows its use alongside common fluorescent imaging dyes like GFP and YFP without significant spectral overlap. rndsystems.com The photolysis reaction is extremely fast, with release half-times in the sub-microsecond range, a critical feature for studying the kinetics of fast ionotropic glutamate receptors. ebiohippo.comfrontiersin.org

Interactive Data Table: Properties of MNI-Caged Kainic Acid

This table summarizes the key properties of MNI-caged kainic acid based on available research data.

| Property | Value | Reference |

| Chemical Name | (2S,3S,4S)-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid 4-methoxy-7-nitro-1H-indolinyl amide | tocris.com |

| Molecular Formula | C19H23N3O6 | bio-techne.com |

| Molecular Weight | 389.4 g/mol | bio-techne.com |

| Purity | ≥99% (HPLC) | bio-techne.comtocris.com |

| One-Photon Excitation | 300-380 nm | bio-techne.comtocris.com |

| Two-Photon Excitation | ~720 nm | bio-techne.comnih.gov |

| Key Application | Selective photoactivation of kainate receptors | bio-techne.comtocris.com |

Interactive Data Table: Characteristics of the MNI Caging Group

This table outlines the general characteristics of the MNI photoremovable protecting group, primarily derived from studies on MNI-caged L-glutamate, which are applicable to other MNI-caged compounds like MNI-kainate.

| Characteristic | Description | Reference |

| Release Rate | Sub-microsecond release times | nih.govfrontiersin.org |

| Stability | Highly resistant to hydrolysis; stable at neutral pH | rndsystems.com |

| Pharmacological Inertness | Inactive at glutamate receptors prior to photolysis | ebiohippo.com |

| Quantum Yield | 0.065-0.085 (for MNI-caged L-glutamate) | rndsystems.com |

| Two-Photon Cross-Section | 0.06 GM at 730 nm (for MNI-caged L-glutamate) | rndsystems.com |

| Optical Compatibility | Compatible with GFP, YFP, and most Ca2+ dyes | rndsystems.com |

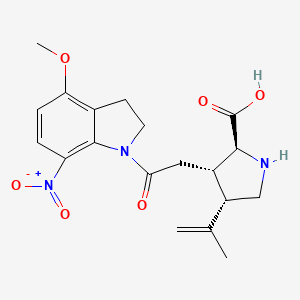

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S)-3-[2-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-oxoethyl]-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6/c1-10(2)13-9-20-17(19(24)25)12(13)8-16(23)21-7-6-11-15(28-3)5-4-14(18(11)21)22(26)27/h4-5,12-13,17,20H,1,6-9H2,2-3H3,(H,24,25)/t12-,13+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGCUMUIYXHZOT-AHIWAGSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)N2CCC3=C(C=CC(=C32)[N+](=O)[O-])OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)N2CCC3=C(C=CC(=C32)[N+](=O)[O-])OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Photochemical Properties and Uncaging Kinetics of Mni Caged Kainic Acid

Principles of MNI-Mediated Photorelease

The utility of MNI-caged compounds lies in their ability to remain inert until activated by light, at which point they rapidly release the active molecule. This process is governed by the specific photochemistry of the MNI caging group.

Mechanistic Insights into Nitroindoline Photochemistry and Carboxylate Ligand Release

The photorelease of carboxylic acids, such as kainic acid, from 1-acyl-7-nitroindolines like the MNI cage is a well-studied process. nih.govresearchgate.netrsc.org Upon absorption of a photon, the MNI moiety undergoes a photochemical reaction that leads to the cleavage of the bond holding the kainic acid molecule. This process involves the formation of a transient intermediate, an acetic nitronic anhydride (B1165640), following the transfer of the acyl group from the amide nitrogen to an oxygen atom of the nitro group. nih.govresearchgate.netrsc.orgacs.org

In aqueous solutions, which are typical for physiological experiments, this intermediate predominantly undergoes a rapid, A(AL)1-like cleavage. nih.govresearchgate.net This results in an intramolecular redox reaction within the aromatic ring system, yielding the free carboxylic acid (kainic acid) and a 7-nitrosoindole byproduct. nih.govresearchgate.netwiley-vch.de This reaction pathway is highly efficient in water-rich environments. nih.govresearchgate.netrsc.org

Characterization of Uncaging Efficiency and Temporal Precision

The effectiveness of a caged compound for studying fast neuronal processes is determined by how quickly and completely it can release the active molecule upon photostimulation.

Sub-microsecond Release Times for Investigating Fast Synaptic Receptors

A key advantage of MNI-caged compounds is their exceptionally fast release kinetics. researchgate.netnih.gov Studies have demonstrated that MNI-caged amino acids exhibit sub-microsecond release times, making them ideal for investigating the mechanisms of fast synaptic receptors. researchgate.netnih.govfrontiersin.org Laser flash photolysis experiments have shown that the decay of the transient intermediate and subsequent release of the carboxylic acid occurs on the order of 5 x 10^6 s⁻¹, which is well within the sub-microsecond timescale. nih.govresearchgate.net This rapid release is crucial for mimicking the fast timescale of neurotransmitter release at synapses. frontiersin.org

Rapid Uncaging Rate in Relation to Ionotropic Glutamate (B1630785) Receptor Activation Kinetics

The uncaging rate of MNI-caged kainic acid is sufficiently rapid to study the activation kinetics of ionotropic glutamate receptors, including both AMPA and kainate receptors. nih.govtocris.com The fast release of kainic acid allows for a sudden "concentration jump" of the agonist at the receptor site, enabling researchers to probe the rapid processes of receptor binding, channel opening, and desensitization. researchgate.netnih.gov For instance, photolysis of MNI-kainate has been used to generate large inward currents in Purkinje neurons, activating both AMPA and kainate receptor subtypes. researchgate.netnih.govresearchgate.net The ability to achieve uncaging rates greater than 10,000 s⁻¹ is a critical requirement for such kinetic studies. frontiersin.org

Spectral Parameters for Photoactivation

The wavelength of light used for uncaging is a critical parameter that influences the efficiency of photorelease and the suitability for different experimental setups.

Optimal Excitation Wavelengths for One-Photon Uncaging (e.g., 300-380 nm)

MNI-caged kainic acid is efficiently uncaged using light in the near-UV range. tocris.combio-techne.comrndsystems.comfishersci.at The optimal excitation wavelengths for one-photon uncaging typically fall between 300 and 380 nm. tocris.combio-techne.comhellobio.com The peak absorption for MNI-caged L-glutamate, a closely related compound, is at 340 nm. hellobio.com MNI-caged compounds are also suitable for two-photon uncaging, often using a wavelength around 720 nm. tocris.combio-techne.comnih.govnih.gov This compatibility with both one- and two-photon excitation provides experimental flexibility for localized and deep-tissue stimulation. nih.govnih.gov

| Property | Value | Source(s) |

| Photorelease Mechanism | Involves formation of an acetic nitronic anhydride intermediate followed by A(AL)1-like cleavage in aqueous solution. | nih.govresearchgate.netrsc.org |

| Release Time | Sub-microsecond. | researchgate.netnih.govfrontiersin.org |

| Uncaging Rate | >10,000 s⁻¹. | frontiersin.org |

| One-Photon Excitation Range | 300-380 nm. | tocris.combio-techne.com |

| Two-Photon Excitation Wavelength | ~720 nm. | tocris.combio-techne.comnih.govnih.gov |

Suitability for Two-Photon Uncaging Experiments (e.g., 720 nm)

MNI-caged kainic acid is well-suited for two-photon uncaging experiments, a technique that offers significant advantages in terms of spatial resolution and reduced phototoxicity to surrounding tissue. nih.gov The MNI caging group exhibits sensitivity to two-photon excitation, allowing for the diffraction-limited photorelease of kainic acid. nih.gov This is particularly valuable for experiments aiming to mimic synaptic transmission by targeting individual dendritic spines. nih.govnih.gov

Research has demonstrated that MNI-caged kainic acid can be effectively uncaged using near-infrared light, with 720 nm being a commonly cited wavelength for such experiments. Comparative studies with the widely used MNI-caged glutamate have provided valuable insights into the photochemical parameters of MNI-caged kainic acid.

Detailed Research Findings

Studies comparing MNI-caged kainic acid and MNI-caged glutamate have shown that they possess similar photochemical properties. The quantum yield of photolysis for MNI-caged kainic acid is comparable to that of MNI-caged glutamate. nih.gov The quantum yield for MNI-glutamate has been reported to be approximately 0.065. nih.gov This similarity in quantum yield suggests that the efficiency of photorelease for both compounds under one-photon excitation is analogous. nih.gov

For two-photon uncaging, the two-photon cross-section (σ₂) is a critical parameter that determines the efficiency of excitation. While a specific two-photon cross-section for MNI-caged kainic acid is not always independently reported, its two-photon sensitivity is considered to be on par with MNI-caged glutamate. nih.govnih.gov The two-photon cross-section for MNI-glutamate has been measured to be 0.06 GM (Goeppert-Mayer units) at 730 nm. nih.govfrontiersin.org This value, while modest compared to some other chromophores, is sufficient for many neurobiological applications without inducing significant phototoxicity. nih.gov The suitability of MNI-caged kainic acid for two-photon uncaging at 720 nm has been experimentally validated, eliciting glutamatergic currents at both the soma and spines of hippocampal CA1 neurons. nih.gov

The kinetics of the currents evoked by two-photon uncaging of MNI-kainic acid are influenced by the specific experimental conditions, including the light source and the duration of the light pulse. nih.gov Comparative experiments have revealed that under two-photon uncaging conditions at individual spines, the amplitudes of the currents evoked by MNI-kainic acid were found to be smaller than those evoked by MNI-glutamate. nih.gov

Below are data tables summarizing the key photochemical properties of MNI-caged kainic acid, with comparative values for MNI-caged glutamate for context.

Table 1: Photochemical Properties of MNI-Caged Compounds

| Compound | Quantum Yield (Φ) | Two-Photon Cross-Section (σ₂) | Excitation Wavelength (Two-Photon) |

| MNI-caged kainic acid | ~0.065 nih.gov | Similar to MNI-glutamate nih.govnih.gov | 720 nm |

| MNI-caged glutamate | 0.065 nih.gov | 0.06 GM @ 730 nm nih.govfrontiersin.org | 720 nm nih.gov |

Table 2: Experimental Observations from Two-Photon Uncaging

| Compound | Cell Type | Uncaging Location | Key Finding |

| MNI-caged kainic acid | Hippocampal CA1 neurons | Soma and dendritic spines | Elicits glutamatergic currents; amplitudes are smaller compared to MNI-glutamate at the same spines. nih.gov |

| MNI-caged glutamate | Hippocampal CA1 neurons | Soma and dendritic spines | Elicits robust glutamatergic currents. nih.gov |

Pharmacological Profile and Electrophysiological Responses Evoked by Mni Caged Kainic Acid

Receptor Subtype Selectivity and Agonistic Actions

The pharmacological utility of MNI-caged kainic acid stems from the specific actions of the released kainate on different subtypes of glutamate (B1630785) receptors. Kainic acid itself is a potent neuroexcitatory agent that primarily activates kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. wikipedia.orgresearchgate.net

MNI-caged kainic acid is employed to achieve selective activation of kainate receptors. tocris.com Kainate is a known agonist for the kainate subtype of ionotropic glutamate receptors. wikipedia.org However, because kainate also acts on AMPA receptors, achieving true selectivity for kainate receptors in experimental settings requires a specific pharmacological strategy. wikipedia.orgresearchgate.netresearchgate.net This is typically accomplished by using MNI-caged kainic acid in conjunction with a selective AMPA receptor antagonist. tocris.com By blocking the action of the photoreleased kainate at AMPA receptors, the remaining observed physiological response can be attributed specifically to the activation of kainate receptors. tocris.comnih.gov

Upon photolysis, the uncaged kainate is a potent agonist at both kainate and AMPA receptors. researchgate.netresearchgate.net Studies in cerebellar Purkinje neurons have demonstrated that the currents evoked by photoreleased kainate are mediated by both receptor subtypes. researchgate.net To dissect the contribution of each receptor, researchers utilize selective, non-competitive AMPA receptor antagonists such as GYKI 53655. tocris.comresearchgate.netnih.govnih.gov In the presence of GYKI 53655, the component of the electrical current mediated by AMPA receptors is blocked. nih.govnih.gov

Experimental findings indicate that a significant portion of the total inward current generated by the photolysis of MNI-caged kainate is due to the activation of AMPA receptors. researchgate.netnih.govpasteur.fr Specifically, the application of GYKI 53655 has shown that approximately 40% of the current induced in Purkinje neurons by photoreleased kainate is attributable to AMPA receptor activation. biocrick.comresearchgate.netnih.govpasteur.frmedchemexpress.com This demonstrates that kainate acts as a considerable agonist at AMPA receptors in these neurons.

The responses evoked by the photolysis of MNI-caged kainic acid can be clearly distinguished from the activation of metabotropic glutamate receptors (mGluRs). MNI-caged compounds are specifically designed for their rapid, sub-microsecond release kinetics, which are ideal for studying fast ionotropic receptors. researchgate.netnih.govpasteur.fr In contrast, signaling through G-protein coupled mGluRs does not necessitate such rapid agonist delivery. biocrick.comresearchgate.netnih.govpasteur.fr

Furthermore, the electrophysiological signature of MNI-kainate photolysis—a large, rapid inward current—is characteristic of ion channel opening mediated by ionotropic receptors. researchgate.netnih.gov Responses from mGluRs are typically slower and can involve different intracellular signaling cascades. researchgate.netpasteur.fr Experiments using caged versions of specific mGluR agonists, such as NPEC-ACPD or NPEC-DHPG, generate slow inward currents that are distinct from those seen with MNI-kainate. researchgate.netnih.govpasteur.fr Additionally, studies with other caged compounds like caged D-aspartate have shown selective activation of NMDA receptors without inducing AMPA/kainate or mGluR currents, highlighting the specificity that can be achieved. bergleslab.comnih.gov

Activation of NMDA receptors by MNI-caged kainic acid is not a confounding factor. Kainate does not directly activate NMDA receptors. bergleslab.comnih.gov For research focused specifically on NMDA receptors, distinct tools such as MNI-caged NMDA are utilized, which stoichiometrically release chirally pure NMDA upon photolysis. researchgate.netmedchemexpress.comtocris.com

In experimental preparations, any potential indirect network-driven activation of NMDA receptors can be prevented by the inclusion of selective NMDA receptor antagonists, such as APV or MK-801. nih.govnih.govfrontiersin.org This pharmacological isolation ensures that the observed currents following MNI-kainate photolysis are mediated exclusively by kainate and/or AMPA receptors. nih.gov

Discrimination from Metabotropic Glutamate Receptor (mGluR) Activation

Electrophysiological Manifestations of Evoked Responses

The primary and most direct consequence of photoreleasing kainate from MNI-caged kainic acid is a significant change in the electrical properties of the target neuron.

A consistent and defining finding across multiple studies is that the wide-field photolysis of MNI-caged kainic acid generates large inward currents in neurons recorded at their resting membrane potential. biocrick.comtocris.comresearchgate.netnih.govpasteur.frresearchgate.netmedchemexpress.comwindows.net This response has been particularly well-documented in cerebellar Purkinje neurons. biocrick.comresearchgate.netresearchgate.net The inward flow of positive ions through the activated kainate and AMPA receptor channels causes a depolarization of the neuronal membrane, which is measured as an inward current under voltage-clamp recording conditions. The magnitude of this current reflects the potent excitatory action of the released kainate. researchgate.netresearchgate.net

Characterization of Current Amplitudes and Kinetic Properties of Responses

The photolytic release of kainate from MNI-caged kainic acid generates distinct electrophysiological responses in neurons. Upon wide-field photolysis in Purkinje neurons, MNI-caged kainic acid is capable of generating large inward currents at the cell's resting membrane potential. biocrick.comnih.gov These currents are mediated by the activation of both AMPA and kainate subtypes of glutamate receptors. researchgate.net Specifically, in cerebellar Purkinje neurons, the application of the AMPA receptor antagonist GYKI 53655 demonstrated that approximately 40% of the current induced by uncaged kainate is attributable to AMPA receptor activation. nih.gov

A detailed comparative study on hippocampal CA1 pyramidal neurons provided further characterization of the currents evoked by MNI-caged kainic acid, particularly in contrast to the more commonly used MNI-caged glutamate. nih.govnih.gov This research revealed that, contrary to expectations based on kainate's higher efficacy at glutamate receptors, the current amplitudes in response to both one- and two-photon uncaging of MNI-kainic acid were significantly smaller than those evoked by MNI-glutamate at the soma and at individual dendritic spines. nih.govnih.gov

The kinetic properties of the currents also showed marked differences between the two compounds. nih.gov Responses to MNI-kainic acid uncaging are characterized by a fast initial rise to a peak amplitude, which is then followed by a very slow decay. nih.gov In contrast, currents from uncaged MNI-glutamate exhibit the typical fast rise and fast decay kinetics of standard excitatory currents. nih.gov The rise time for MNI-kainic acid responses was found to be slower than that for MNI-glutamate at a 4 ms (B15284909) uncaging duration, while the decay time was significantly longer. nih.gov These findings underscore that the choice of caged agonist and the method of light delivery have a substantial influence on the resulting current's amplitude and kinetics. nih.govnih.gov

| Parameter | MNI-caged Kainic Acid Response | MNI-caged Glutamate Response | Neuronal Preparation | Reference |

|---|---|---|---|---|

| Current Amplitude | Significantly smaller compared to MNI-Glu | Larger compared to MNI-KA | Hippocampal CA1 Neurons | nih.govnih.gov |

| Rise Time (1-photon, 4ms uncaging) | Slower than MNI-Glu | Faster than MNI-KA | Hippocampal CA1 Neurons | nih.gov |

| Decay Time (1-photon, 4ms uncaging) | Significantly increased / very slow decay | Fast decay | Hippocampal CA1 Neurons | nih.gov |

| Receptor Activation | AMPA and Kainate Receptors | AMPA and NMDA Receptors | Cerebellar Purkinje Neurons / Hippocampal CA1 Neurons | nih.govpnas.org |

Analysis of Uncaging-Evoked Excitatory Postsynaptic Currents (uEPSCs)

The photolysis of caged compounds like MNI-caged kainic acid provides a powerful method for generating excitatory postsynaptic currents (uEPSCs) with high spatial and temporal precision. researchgate.net This technique allows researchers to mimic the effects of endogenous neurotransmitter release at specific synaptic sites, thereby isolating postsynaptic receptor activation from presynaptic processes. nih.govnih.gov The analysis of uEPSCs yields critical information about receptor properties and synaptic function.

The kinetic properties of uEPSCs, such as rise and decay times, are fundamental parameters for analysis. nih.gov For instance, studies using MNI-caged glutamate have shown that the kinetics of uEPSCs can be almost indistinguishable from those of naturally occurring miniature EPSCs (mEPSCs), confirming the physiological relevance of the uncaging technique. pnas.org While MNI-kainate-evoked currents have inherently slower kinetics than MNI-glutamate currents, they can be used to specifically investigate the contribution of kainate receptors to synaptic responses. nih.govnih.gov

Analysis of uEPSC or mEPSC amplitude and frequency provides insights into the locus of synaptic modulation. jneurosci.org A change in the frequency of events, without a corresponding change in amplitude, typically points to a presynaptic mechanism, such as an alteration in neurotransmitter release probability. jneurosci.org Conversely, a change in amplitude often suggests a postsynaptic modification, like a change in receptor number or function. elifesciences.org For example, studies on kainate receptor pharmacology have shown that applying kainate can decrease the frequency of mEPSCs without affecting their amplitude, indicating that presynaptic kainate receptors were inhibiting glutamate release. jneurosci.org The analysis of uEPSCs generated by MNI-caged kainic acid can be applied in a similar manner to probe the functional roles of kainate receptors at specific synapses. elifesciences.orgnih.gov

| Analysis Parameter | Observation | Interpretation | Study Context | Reference |

|---|---|---|---|---|

| uEPSC/mEPSC Frequency | Consistent reduction | Presynaptic effect (decreased glutamate release) | KA application on striatal neurons | jneurosci.org |

| uEPSC/mEPSC Amplitude | No change | No change in postsynaptic receptor response | KA application on striatal neurons | jneurosci.org |

| uEPSC/mEPSC Amplitude | Significant reduction | Postsynaptic effect (reduced receptor function/number) | GluK1 knockout in CeLA neurons | elifesciences.org |

| uEPSC Kinetics (Rise/Decay) | Slower rise and decay times | Characteristic of KAR-mediated currents vs. AMPAR-mediated currents | Comparison of synaptic and uncaging currents | nih.gov |

Applications of Mni Caged Kainic Acid in Neurophysiological Research

Cellular and Subcellular Receptor Localization Studies

A significant advantage of using MNI-caged kainic acid is the ability to map the functional distribution of kainate receptors with high precision.

Two-photon uncaging of MNI-caged compounds, including MNI-kainate, allows for the highly localized release of the agonist in a three-dimensionally confined space, approaching the scale of single dendritic spines. fsu.edunih.govresearchgate.net This technique has been pivotal in creating high-resolution functional maps of glutamate (B1630785) receptors on the surface of neurons within brain slices. fsu.edupnas.org While two-photon uncaging of MNI-glutamate has been more extensively characterized, the methodology is also applicable to MNI-kainate, offering a way to specifically probe the distribution of functional kainate receptors. tocris.comnih.gov This approach allows researchers to investigate the presence and density of these receptors at specific synaptic and extrasynaptic sites. nih.gov

The precise spatial control afforded by two-photon uncaging of MNI-kainate enables the investigation of the subcellular distribution of kainate receptors. nih.gov By systematically uncaging kainate at different locations along the dendritic tree and even at individual spines, researchers can map the areas where functional kainate receptors are present. nih.gov This has been instrumental in understanding that kainate receptors can be located at presynaptic, postsynaptic, and extrasynaptic sites, where they play diverse roles in modulating neuronal activity. nih.gov Such detailed mapping helps to correlate the localization of these receptors with their specific physiological functions, such as the regulation of neurotransmitter release or the integration of synaptic inputs. nih.govplos.org

Table of Research Findings on MNI-Caged Kainic Acid Applications

| Application Category | Specific Research Focus | Key Findings |

|---|---|---|

| Synaptic Transmission & Neuronal Excitability | Assessment in Acute Brain Slices | Photolysis of MNI-kainate in Purkinje neurons generates large inward currents. A significant portion of the current is mediated by AMPA receptors. nih.govresearchgate.net |

| Mechanisms of Fast Synaptic Receptors | The sub-microsecond release of kainate from the MNI cage allows for the study of fast receptor kinetics in situ. nih.govresearchgate.net | |

| Climbing Fiber-Purkinje Neuron Synapse | MNI-caged kainate itself does not alter basal CF-PC synaptic transmission. Uncaged kainate activates receptors on Purkinje cells. researchgate.netresearchgate.netresearchgate.net | |

| Receptor Localization | High-Resolution Functional Mapping | Two-photon uncaging of MNI-kainate enables highly localized agonist release for detailed receptor mapping in brain slices. tocris.comfsu.edunih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| MNI-caged kainic acid |

| Kainic acid |

| MNI-caged glutamate |

| Glutamate |

| GYKI 53655 |

| AMPA |

High-Resolution Functional Mapping in Brain Slices via Two-Photon Uncaging

Studies in Specific Central Nervous System Regions

The photolabile compound MNI-caged kainic acid has proven to be a valuable tool for the precise spatial and temporal control of neuronal activation in various regions of the central nervous system. Its ability to be rapidly "uncaged" by light to release kainic acid allows researchers to mimic synaptic transmission and investigate the function of specific neural circuits with high fidelity.

Cerebellar Interneuron and Purkinje Neuron Physiology

In the cerebellum, MNI-caged kainic acid has been instrumental in elucidating the physiology of interneurons and Purkinje neurons. Photolysis of MNI-caged kainic acid in cerebellar brain slices has been shown to generate significant inward currents in Purkinje neurons at their resting membrane potential. biocrick.com These currents are mediated by the activation of both AMPA and kainate receptors, as demonstrated by the partial reduction of the current in the presence of the AMPA receptor antagonist GYKI 53655. biocrick.comnih.gov This approach allows for the selective photoactivation of kainate receptors when used in conjunction with an AMPA antagonist.

Studies have also utilized MNI-caged kainic acid to investigate synaptic transmission at the climbing fiber-Purkinje neuron synapse. researchgate.netresearchgate.net By uncaging kainic acid, researchers can simulate the release of glutamate from climbing fibers and examine the postsynaptic response of Purkinje neurons. researchgate.netresearchgate.net Furthermore, wide-field photolysis of MNI-caged compounds in cerebellar interneurons has been shown to produce a fast-rising and sustained activation of NMDA receptors, providing a method to study the role of these receptors in interneuron function. biocrick.comnih.gov The rapid release of the agonist from the MNI cage is particularly suitable for investigating the mechanisms of fast synaptic receptors. nih.gov

| Cell Type | Observation | Implication |

| Purkinje Neurons | Large inward currents upon photolysis of MNI-caged kainic acid. biocrick.com | Activation of both AMPA and kainate receptors. biocrick.comnih.gov |

| Purkinje Neurons | Partial block of current by GYKI 53655. biocrick.comnih.gov | Allows for selective study of kainate receptor function. |

| Cerebellar Interneurons | Fast-rising, sustained activation of NMDA receptors with wide-field photolysis. biocrick.comnih.gov | Tool to investigate the role of NMDA receptors in interneuron activity. |

Hippocampal CA1 Neuronal Circuitry

The hippocampus, particularly the CA1 region, is a key area for studies of learning and memory, processes in which glutamate receptors play a crucial role. MNI-caged kainic acid has been employed in the study of hippocampal CA1 pyramidal neurons to investigate the properties of glutamatergic transmission. nih.govnih.gov

Research comparing one- and two-photon uncaging of MNI-caged kainic acid and MNI-caged glutamate in CA1 neurons has revealed important differences in the evoked currents. nih.govnih.gov Unexpectedly, currents in response to MNI-glutamate uncaging were found to be larger than those evoked by MNI-kainate uncaging at the soma and at individual dendritic spines. nih.govnih.gov This highlights the importance of the choice of caged compound and uncaging methodology in experimental design. nih.gov Despite the smaller current amplitudes, two-photon uncaging of MNI-kainate at single spines in CA1 neurons has been successfully demonstrated for the first time, opening new avenues for studying the fine-scale organization of kainate receptors. nih.govnih.gov While kainate receptors are not typically localized to synapses in CA1 neurons, uncaging kainic acid can be used to evoke AMPA receptor-mediated currents. nih.gov

| Uncaging Method | Compound | Observation in CA1 Neurons | Significance |

| One- and Two-Photon | MNI-caged kainic acid vs. MNI-caged glutamate | MNI-glutamate uncaging produced larger currents. nih.govnih.gov | Emphasizes the influence of the caged agonist on experimental outcomes. nih.gov |

| Two-Photon | MNI-caged kainic acid | First demonstration of successful uncaging at single spines. nih.govnih.gov | Enables detailed investigation of kainate receptor distribution and function. |

Medial Substantia Nigra Dopaminergic Neuronal Function

The substantia nigra is a midbrain structure containing dopaminergic neurons that are critical for motor control and are famously implicated in Parkinson's disease. wikipedia.orgmdpi.com The pars compacta region of the substantia nigra is a key site of these neurons. wikipedia.org Kainic acid has been used to create lesions in the striatum to study the subsequent effects on the substantia nigra. nih.gov Following such lesions, a decreased sensitivity of nigral neurons to iontophoretically applied dopamine, glutamate, and GABA has been observed. nih.gov

While direct applications of MNI-caged kainic acid in the substantia nigra are not as extensively documented in the provided context, studies using MNI-caged glutamate have paved the way for such investigations. For instance, MNI-glutamate has been used to induce subthreshold depolarizations in medial substantia nigra dopaminergic neurons to study how co-transmitted acetylcholine (B1216132) and GABA modulate neuronal excitability. researchgate.net Given the known neurotoxic effects of kainic acid on substantia nigra neurons, nih.gov the precise and controlled application offered by MNI-caged kainic acid could be a valuable tool for investigating the specific roles of kainate receptors in the function and pathology of dopaminergic neurons.

Examination of Neuronal Plasticity Mechanisms

Neuronal plasticity, the ability of neurons and synapses to change their properties in response to activity, is a fundamental process underlying learning, memory, and development. MNI-caged compounds, including MNI-caged kainic acid, are powerful tools for dissecting the molecular and cellular mechanisms of neuronal plasticity.

Modulation of Neuronal Excitability within Neural Networks

The precise temporal and spatial control of neurotransmitter release afforded by MNI-caged compounds allows for the targeted manipulation of neuronal excitability within intact neural networks. nih.govscbt.com Photolysis of MNI-caged glutamate, a related compound, can be used to map the glutamate sensitivity of dendrites and even individual dendritic spines, providing insights into how synaptic inputs are integrated to control neuronal firing. fsu.edu This technique allows researchers to investigate how changes in synaptic strength, a hallmark of plasticity, alter the excitability of a neuron and the network it is part of. nih.govscbt.com

Studies have shown that chronic changes in neuronal activity can lead to homeostatic mechanisms that adjust neuronal excitability. For example, following kainic acid-induced seizures, the excitability of cortical neurons initially increases and is then restored to normal levels over time. frontiersin.org MNI-caged kainic acid could be used to locally and transiently mimic such hyperexcitability to study the immediate and long-term homeostatic responses of the network.

Contributions to Synaptic Plasticity Phenomena (e.g., long-term potentiation)

Long-term potentiation (LTP) is a persistent enhancement of synaptic transmission that is widely considered a cellular correlate of learning and memory. biorxiv.orgnih.gov The induction of LTP often involves the activation of NMDA receptors and a subsequent increase in postsynaptic calcium. biorxiv.org MNI-caged glutamate has been used extensively to induce LTP at single dendritic spines, allowing for a detailed analysis of the structural and functional changes that occur. biorxiv.org

Methodological Considerations and Advanced Uncaging Techniques with Mni Caged Kainic Acid

Optimization of Experimental Design for Photorelease Experiments

Strategies for Optimizing Caged Compound Concentration for Specific Applications

The optimal concentration of MNI-caged kainic acid is application-dependent and requires empirical determination to balance effective receptor activation with minimal off-target effects. For instance, in studies involving two-photon uncaging at individual spines of hippocampal CA1 neurons, a concentration of 3.8 mM MNI-kainate has been used. nih.gov In contrast, for wide-field photolysis in Purkinje neurons, much lower concentrations can be effective in generating significant inward currents. nih.gov

One-photon laser uncaging experiments at the soma of hippocampal CA1 neurons have utilized MNI-kainate concentrations in the range of 660–670 µM. nih.gov It is important to note that even at these concentrations, the resulting current amplitudes may be smaller than those evoked by uncaging MNI-glutamate under similar conditions. nih.gov Therefore, researchers may need to adjust the concentration based on the desired level of receptor activation and the specific neuronal population under investigation.

| Application | Cell Type | MNI-Caged Kainate Concentration | Reference |

| Two-Photon Uncaging | Hippocampal CA1 Neurons | 3.8 mM | nih.gov |

| One-Photon Laser Uncaging | Hippocampal CA1 Neurons | 660-670 µM | nih.gov |

| Wide-Field Photolysis | Purkinje Neurons | Not specified, but effective at low concentrations | nih.gov |

Mitigation and Control of Non-Specific Effects of Uncaged Ligand or Caged Compound

A significant consideration when using MNI-caged compounds is their potential for non-specific effects. MNI-caged ligands, including MNI-kainate, have been shown to interfere with GABAergic transmission at high concentrations. nih.gov Specifically, MNI-caged L-glutamate, NMDA, and kainate can inhibit GABA-A receptors, with IC₅₀ concentrations that may be close to those used in receptor signaling experiments. nih.gov This highlights the importance of using the lowest effective concentration of the caged compound.

To isolate the effects of kainate receptor activation, it is often necessary to use antagonists for other glutamate (B1630785) receptor subtypes. For example, to selectively photoactivate kainate receptors, an AMPA receptor antagonist such as GYKI 53655 can be used in conjunction with MNI-caged kainic acid. This is crucial because kainic acid itself can activate AMPA receptors, and photolysis of MNI-kainate has been shown to result in a current that is approximately 40% attributable to AMPA receptor activation. nih.gov

Furthermore, the caged compound itself, before photolysis, should be tested for any effects on neuronal excitability or synaptic transmission. nih.gov Control experiments where the caged compound is applied without photolysis are essential to rule out such non-specific actions.

Integration with Electrophysiological Recording Methodologies

Whole-Cell Voltage Clamp Applications for Current Measurement

MNI-caged kainic acid is frequently used in conjunction with whole-cell voltage-clamp recordings to measure the currents elicited by photoreleased kainate. This technique allows for the precise measurement of inward currents at a fixed membrane potential, providing quantitative data on receptor activation. For example, in Purkinje neurons, wide-field photolysis of MNI-caged kainic acid generates large inward currents at the resting membrane potential.

In hippocampal CA1 pyramidal neurons, whole-cell currents have been recorded in response to both one-photon and two-photon uncaging of MNI-kainate. nih.gov These recordings have been instrumental in comparing the efficacy of MNI-kainate uncaging with that of MNI-glutamate, revealing that MNI-glutamate uncaging often produces larger current responses. nih.gov For these experiments, neurons are typically held at a negative holding potential (e.g., -70 mV) to maximize the driving force for inward cationic currents through kainate receptors. nih.gov

Current Clamp Recordings for Analyzing Neuronal Firing Patterns

In addition to voltage-clamp, current-clamp recordings are employed to investigate how the activation of kainate receptors by uncaged kainic acid influences neuronal firing patterns. By monitoring the membrane potential in current-clamp mode, researchers can observe changes in action potential firing frequency and timing. For instance, photolysis of MNI-caged glutamate has been used to elicit currents that reset the firing phase of interneurons. nih.gov Similar experiments with MNI-caged kainic acid can elucidate the specific role of kainate receptors in modulating neuronal spiking activity.

When conducting current-clamp experiments, it is crucial to ensure the health of the recorded neuron, often assessed by stable and regular spontaneous firing patterns. nih.gov The intrinsic firing properties of neurons, such as the action potential threshold, width, and amplitude, can be analyzed in response to the application of uncaged kainic acid. jneurosci.org

Combination with Advanced Optical Imaging Modalities

The spatial precision of MNI-caged kainic acid uncaging, particularly with two-photon excitation, makes it highly compatible with advanced optical imaging techniques. This combination allows for the simultaneous manipulation of neuronal activity and the visualization of cellular and subcellular processes. For example, two-photon uncaging of MNI-kainate at single dendritic spines can be paired with calcium imaging to investigate the role of kainate receptors in synaptic calcium signaling. nih.gov

Furthermore, the integration of glutamate uncaging with fluorescent glutamate sensors like iGluSnFr has enabled the quantitative analysis of glutamate spread in the neuropil. biorxiv.orgoup.com A similar approach with MNI-caged kainic acid could provide valuable insights into the diffusion and action range of kainate in the brain. The ability to visualize the targeted spine or dendritic compartment with fluorescent dyes like Alexa 594 or TMR is also essential for precise uncaging. oup.com

This multi-modal approach, combining photostimulation with high-resolution imaging, provides a powerful platform for dissecting the intricate roles of kainate receptors in synaptic function and plasticity.

Concurrent Use with Calcium Imaging Techniques (e.g., in GCaMP6f transgenic mouse brain slices)

The combination of MNI-caged kainic acid uncaging with calcium imaging provides a powerful tool for correlating direct neuronal excitation with its downstream physiological effects. While direct studies specifically detailing the concurrent use of MNI-caged kainic acid with GCaMP6f in transgenic mouse brain slices are emerging, the extensive use of MNI-caged glutamate with GCaMP6f serves as a strong precedent. For instance, two-photon uncaging of MNI-glutamate has been successfully paired with GCaMP6f imaging to monitor synaptic Ca2+ responses in organotypic slices. u-bordeaux.fr This approach allows researchers to induce localized receptor activation and simultaneously visualize the resulting calcium transients in specific neuronal compartments, such as dendritic spines.

Given that MNI-caged kainic acid utilizes the same photolabile MNI cage as MNI-caged glutamate, a similar experimental design is highly feasible. The spectral properties of the MNI cage are well-suited for such dual-modality experiments. The two-photon excitation wavelength for uncaging MNI compounds (typically around 720 nm) is distinct from the optimal excitation wavelengths for GCaMP6f (around 920 nm), minimizing spectral overlap and allowing for independent control of uncaging and imaging. frontiersin.org This compatibility enables the precise correlation of kainate receptor activation with subsequent changes in intracellular calcium concentration, offering insights into the role of these receptors in synaptic plasticity and network activity.

Optical Compatibility with Common Fluorescent Reporters (e.g., GFP, YFP, Ca2+ dyes)

A critical consideration for any photolysis compound is its optical compatibility with other fluorescent molecules used in the experimental system. The MNI caging group has been shown to be optically compatible with a variety of common fluorescent reporters. Specifically, MNI-caged glutamate does not interfere with the fluorescence of Green Fluorescent Protein (GFP), Yellow Fluorescent Protein (YFP), and most calcium dyes. This compatibility is attributed to the distinct absorption spectra of the MNI cage and these fluorescent proteins.

This spectral separation allows for simultaneous or sequential imaging and uncaging without significant crosstalk. For example, researchers can visualize GFP- or YFP-labeled neuronal structures while precisely uncaging MNI-caged kainic acid to stimulate those structures. nih.govnih.govbiorxiv.org This is particularly valuable for studies aiming to understand the function of genetically defined neuronal populations. The ability to combine MNI-caged kainic acid with fluorescent calcium indicators also permits the direct visualization of cellular responses to kainate receptor activation.

Advanced Light Delivery Systems for Spatiotemporal Control

The precise delivery of light is paramount for achieving high spatiotemporal resolution in uncaging experiments. Various light delivery systems have been developed and applied to MNI-caged compounds to control the release of neurotransmitters with increasing precision, from wide-area stimulation to subcellular targeting.

Applications of Wide-Field Photolysis

While lacking the spatial precision of more advanced techniques, wide-field photolysis is valuable for investigating the general excitability of neurons and for applications where broad stimulation is desired.

Implementation of Localized Laser Photolysis

For more spatially restricted stimulation, localized laser photolysis is employed. This technique uses a focused laser beam to uncage the compound in a defined area, such as the soma of a neuron. When used with MNI-caged kainic acid, localized laser photolysis with a continuous wave laser (e.g., 410 nm) directed at the soma of hippocampal CA1 neurons has been shown to evoke whole-cell currents. nih.gov

A comparative study of MNI-glutamate and MNI-kainate using localized one-photon laser uncaging at the soma of hippocampal CA1 neurons revealed that MNI-glutamate uncaging resulted in larger currents compared to MNI-kainate under the same conditions. nih.govnih.gov This highlights the importance of the specific agonist and light delivery parameters in determining the experimental outcome.

| Photolysis Technique | Compound | Neuron Type | Key Finding | Reference |

| Wide-Field Photolysis | MNI-kainate | Purkinje Neurons | Generated large inward currents at resting membrane potential. | u-bordeaux.frdntb.gov.ua |

| Localized Laser Photolysis | MNI-kainate | Hippocampal CA1 Neurons | Evoked whole-cell currents when uncaged at the soma. | nih.gov |

| Localized Laser Photolysis | MNI-glutamate vs. MNI-kainate | Hippocampal CA1 Neurons | MNI-glutamate uncaging produced larger currents than MNI-kainate at the soma. | nih.govnih.gov |

Utilizing Two-Photon Uncaging Microscopy for Subcellular Precision

Two-photon uncaging microscopy offers the highest degree of spatial resolution, enabling the release of neurotransmitters at the level of individual dendritic spines. frontiersin.orgnih.gov This technique relies on the principle that two photons of longer wavelength light must be absorbed nearly simultaneously to cause a photochemical reaction, an event that is highly localized to the focal volume of the laser. The MNI caging group is sensitive to two-photon excitation, typically using a pulsed laser tuned to around 720 nm. frontiersin.orgnih.gov

Two-photon uncaging of MNI-kainate has been successfully demonstrated at individual spines on hippocampal CA1 pyramidal neurons, providing the first example of such precise kainate application. nih.govnih.gov In a direct comparison at the same dendritic spines, two-photon uncaging of MNI-glutamate elicited significantly larger currents than MNI-kainate. nih.govnih.gov Despite the smaller current amplitude, the ability to uncage kainate at single spines with MNI-caged kainic acid opens up new avenues for studying the subcellular localization and function of kainate receptors. nih.gov

| Parameter | MNI-glutamate Uncaging | MNI-kainate Uncaging | Neuron Type | Reference |

| Uncaging Method | Two-Photon Microscopy (720 nm) | Two-Photon Microscopy (720 nm) | Hippocampal CA1 Pyramidal Neurons | nih.govnih.gov |

| Location | Individual Dendritic Spines | Same Individual Dendritic Spines | Hippocampal CA1 Pyramidal Neurons | nih.govnih.gov |

| Resulting Current | Larger Amplitude | Smaller Amplitude | Hippocampal CA1 Pyramidal Neurons | nih.govnih.gov |

Application of Acousto-Optical Deflector (AOD)-Based Patterned Uncaging

To overcome the limitations of single-point uncaging and to mimic more complex patterns of synaptic input, acousto-optical deflectors (AODs) can be integrated into the light path. AODs use sound waves to rapidly deflect a laser beam, allowing for patterned photolysis at multiple locations in quick succession. researchgate.netnih.govresearchgate.net This technology enables the generation of arbitrary spatiotemporal patterns of neurotransmitter release, providing a powerful tool for studying dendritic integration and neural circuit dynamics. researchgate.netnih.govresearchgate.net

While direct studies detailing the use of AODs with MNI-caged kainic acid are limited, the principles are well-established for MNI-caged glutamate. researchgate.net AOD-based systems can be used for rapid ultraviolet (UV) photolysis, and replacing conventional scan mirrors with AODs can significantly reduce the time required to move the uncaging laser beam between different locations. researchgate.net This capability is crucial for experiments that aim to simulate the near-simultaneous arrival of synaptic inputs at different points on a dendritic tree. Given the shared MNI cage, these advanced patterned uncaging techniques are directly applicable to MNI-caged kainic acid, paving the way for sophisticated investigations into the role of kainate receptors in complex neuronal computations.

Comparative Analysis of Mni Caged Kainic Acid with Other Caged Neurotransmitters

Comparison with Other MNI-Caged Neurotransmitter Analogs (e.g., MNI-NMDA, MNI-AMPA)

The MNI caging group has been applied to various glutamate (B1630785) receptor agonists to achieve receptor-subtype specificity. tdx.cat MNI-caged kainic acid and MNI-caged NMDA were developed to selectively activate kainate/AMPA and NMDA receptors, respectively. nih.govresearchgate.net

Upon photolysis, MNI-caged NMDA yields a stoichiometric release of chirally pure NMDA. nih.govresearchgate.net In cerebellar interneurons, wide-field photolysis of MNI-NMDA leads to a fast-rising and sustained activation of NMDA receptors, while localized laser photolysis produces a rapid, transient response. nih.govresearchgate.netmedchemexpress.eu This allows for the focal activation of NMDA receptors with high spatial and temporal precision, which is crucial for studying their role in synaptic function. researchgate.net

Similarly, MNI-caged kainic acid was found to be effective at generating large currents in Purkinje neurons by activating both AMPA and kainate receptors. researchgate.net The key distinction lies in the target receptor population. While uncaged glutamate activates all ionotropic glutamate receptors, uncaged NMDA selectively targets NMDA receptors, and uncaged kainate primarily acts on kainate and AMPA receptors. nih.govresearchgate.net This allows researchers to dissect the specific contributions of different receptor subtypes to synaptic events. All these MNI-caged compounds, however, share the characteristic of interfering with GABAergic transmission at high concentrations. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Mni Caged Kainic Acid

Refinement of Caged Compound Properties for Enhanced Research Utility

The 4-methoxy-7-nitroindolinyl (MNI) caging group provides kainic acid with several advantageous properties, including a rapid, sub-microsecond uncaging rate upon photolysis, making it suitable for studying fast synaptic processes. researchgate.netnih.gov It is effective for both one-photon and two-photon uncaging, allowing for diffraction-limited photorelease of the agonist with high spatial precision. nih.gov However, ongoing research aims to further enhance its utility by addressing current limitations.

Another focus is optimizing the agonist's efficacy upon release. Kainic acid was initially explored as an alternative to glutamate (B1630785) because it can exhibit a higher efficacy at certain glutamate receptors. nih.gov The expectation was that this would allow for the use of lower, less antagonistic concentrations of the caged compound. nih.gov However, comparative studies have shown that under certain conditions, such as local uncaging at the soma or two-photon uncaging at single spines of hippocampal CA1 neurons, MNI-glutamate uncaging can elicit larger currents than MNI-kainate uncaging. nih.govnih.gov Research into the photochemical properties, such as the quantum yield of photolysis, continues to be important. The quantum yield of MNI-kainate was found to be similar to that of MNI-glutamate, suggesting that differences in elicited currents are more likely due to receptor properties and kinetics rather than the efficiency of photorelease. nih.govacs.orgnih.gov Further structural modifications to the caging group or the ligand itself could aim to improve the efficiency of receptor activation post-photolysis.

| Property | Description | Source(s) |

| Caging Group | 4-methoxy-7-nitroindolinyl (MNI) | researchgate.net |

| Uncaging Rate | Sub-microsecond release times | researchgate.netnih.gov |

| One-Photon Excitation | Suitable for uncaging with 300-380 nm light | |

| Two-Photon Excitation | Suitable for two-photon uncaging at ~720 nm | nih.gov |

| Quantum Yield | Similar to MNI-glutamate (approx. 0.065-0.09) | nih.govacs.orgnih.gov |

| Off-Target Effect | Antagonism at GABA-A receptors at high concentrations | researchgate.netnih.gov |

Integration with Novel Advanced Neuroscience Techniques and Methodologies

The true power of MNI-caged kainic acid is realized when it is combined with other advanced neuroscience techniques. Its compatibility with two-photon laser scanning microscopy is a prime example, enabling researchers to stimulate individual dendritic spines and mimic the endogenous release of neurotransmitters with remarkable precision. nih.govbiorxiv.org This has been demonstrated in studies comparing MNI-glutamate and MNI-kainate at single spines on hippocampal CA1 neurons. nih.govnih.gov

Future directions will likely see an increased integration of MNI-kainate uncaging with methods such as:

Optogenetics: Combining the photo-release of kainate with the photo-stimulation or inhibition of specific, genetically-defined cell types would allow for unparalleled control in dissecting the function of complex circuits. For instance, one could study how the activation of kainate receptors on a postsynaptic neuron is modulated by the activity of a specific inhibitory interneuron population.

Advanced Imaging: Simultaneous calcium imaging and MNI-kainate uncaging allows for the direct correlation of kainate receptor activation with downstream intracellular signaling events and changes in neuronal activity. researchgate.net This can be used to map the spatial distribution of functional kainate receptors across the dendritic arbor.

Optofluidics: A novel technique that combines fluidic delivery of a chemical agent with simultaneous photolysis in freely moving animals has been developed. pnas.org While demonstrated with a cloaked MNI-glutamate, this approach could be adapted for MNI-kainate to study the behavioral consequences of activating kainate receptors in specific brain regions in real-time. pnas.org

The use of specific pharmacological agents in conjunction with MNI-kainate uncaging is a crucial methodology. Since kainate can also act as a partial agonist at AMPA receptors, the AMPA-selective antagonist GYKI 53655 is often used to isolate the currents mediated specifically by kainate receptors. researchgate.netnih.gov This pharmacological dissection is essential for accurately interpreting experimental results. researchgate.net

Exploration of Kainate Receptor Dynamics within Complex Neuronal Circuitry

MNI-caged kainic acid is a powerful tool for investigating the specific roles of kainate receptors, which are known to be involved in both synaptic transmission and the modulation of neuronal excitability. mdpi.com These receptors are found in both presynaptic and postsynaptic locations, where they can mediate a variety of effects. mdpi.com Photolysis of MNI-kainate allows researchers to bypass presynaptic release mechanisms and directly probe the function of postsynaptic kainate receptors in situ. researchgate.netnih.gov

Research in cerebellar Purkinje neurons has shown that photolysis of MNI-kainate generates large inward currents. researchgate.netnih.govbiocrick.com By applying antagonists, it was determined that a significant portion of this current was due to AMPA receptor activation, highlighting kainate's cross-reactivity and the need for pharmacological controls. researchgate.netnih.gov In hippocampal CA1 pyramidal neurons, uncaging MNI-kainate produced currents with distinctly slower decay times compared to those elicited by MNI-glutamate, especially with full-field illumination, which may reflect the activation of kainate receptors with slower kinetics. nih.gov

Future studies will likely use MNI-kainate to:

Map the precise subcellular location of functional kainate receptors on dendrites and somata of various neuron types.

Investigate the contribution of kainate receptors to synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). mdpi.com

Explore the role of kainate receptors in synaptic integration and how their activation at different dendritic locations influences neuronal output.

Dissect the function of different kainate receptor subunits by combining MNI-kainate uncaging with genetic knockout or knockdown of specific subunits.

The ability to precisely control the timing and location of kainate receptor activation provides a means to understand how these receptors contribute to the complex computations performed by neural circuits.

Applications in Studying Neuronal Activity in In Vitro and Ex Vivo Models of Neural Networks

In vitro (primary neuron cultures) and ex vivo (acute and organotypic brain slices) models are indispensable for studying the cellular and network-level properties of the brain. tuni.fituni.fi Kainic acid itself is widely used as a neurotoxin to induce seizures and model epilepsy in these systems. tuni.fituni.fi MNI-caged kainic acid, however, offers a more controlled way to study the effects of kainate receptor activation without inducing widespread excitotoxicity.

The majority of studies using MNI-caged kainic acid have been performed in acute ex vivo brain slices, particularly from the hippocampus and cerebellum. researchgate.netnih.gov These preparations preserve the local network architecture, making them ideal for studying synaptic physiology and connectivity. For example, uncaging MNI-kainate in hippocampal slices has provided insights into the comparative pharmacology of glutamate receptor agonists. nih.govnih.gov

Organotypic slice cultures, which can be maintained for longer periods, represent a promising model for future studies using MNI-kainate. tuni.fi They allow for the investigation of longer-term changes in network activity and plasticity following controlled kainate receptor stimulation. This could be particularly relevant for studying models of neurological disorders like epilepsy, where kainate receptors are known to play a role. tuni.fituni.fi

Future applications in these models include:

Precisely mapping synaptic connections between neurons in a slice by sequentially uncaging MNI-kainate at different locations while recording from a postsynaptic cell. jneurosci.orgfsu.edu

Studying the role of kainate receptors in the development and refinement of neural circuits in organotypic cultures.

Investigating how the controlled activation of kainate receptors can modulate network oscillations and synchronous activity in models of both healthy and diseased brains. acs.org

By providing precise control over the activation of a key excitatory receptor, MNI-caged kainic acid will continue to be a valuable asset for unraveling the complexities of neural networks in these powerful model systems.

| Research Finding | Model System | Technique(s) | Key Observation | Source(s) |

| Current Generation | Cerebellar Purkinje Neurons | Wide-field Photolysis, Electrophysiology | Generates large inward currents at resting potential. | researchgate.netbiocrick.com |

| Receptor Selectivity | Cerebellar Purkinje Neurons | Photolysis with AMPA antagonist (GYKI 53655) | ~40% of the uncaging-evoked current is due to AMPA receptor activation by kainate. | researchgate.netnih.gov |

| Comparative Agonist Efficacy | Hippocampal CA1 Neurons | 2-Photon Uncaging, Electrophysiology | Currents from MNI-glutamate uncaging were larger than from MNI-kainate at the same spines. | nih.govnih.gov |

| Current Kinetics | Hippocampal CA1 Neurons | Full-field LED Uncaging | Currents evoked by MNI-kainate had distinctly slower decay times compared to MNI-glutamate. | nih.gov |

Q & A

Basic Questions

Q. What are the optimal storage conditions and reconstitution protocols for MNI caged kainic acid to ensure experimental reproducibility?

- Answer: this compound should be stored at -20°C in aliquots to prevent degradation from repeated freeze-thaw cycles. For reconstitution, prepare stock solutions in DMSO at concentrations <38.94 mg/mL . Heating to 37°C with brief sonication enhances solubility. Aliquots stored at -80°C remain stable for 6 months , while those at -20°C should be used within 1 month .

Q. What solvent systems are compatible with this compound for in vivo administration, and how should solubility challenges be addressed?

- Answer: Use a sequential solvent system: dissolve in DMSO , then mix with PEG300 , Tween 80 , and saline in specified ratios. Ensure clarity at each step via vortexing or sonication. For example, a typical formulation includes 5% DMSO , 40% PEG300 , 2% Tween 80 , and 53% saline . This method prevents aggregation and ensures bioavailability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: Wear nitrile gloves , safety goggles , and lab coats . Work under a fume hood with local exhaust ventilation. Avoid aerosol formation and store away from strong oxidizers. Decontaminate spills with absorbent materials and 70% ethanol . Dispose of waste as hazardous chemical material .

Advanced Questions

Q. How can researchers resolve contradictions in neuronal activation outcomes between this compound and traditional kainic acid delivery?

- Answer: Discrepancies may arise from incomplete uncaging or localized vs. systemic effects. Calibrate light exposure parameters (e.g., 365 nm wavelength , 5–10 mW/mm² intensity) to ensure full uncaging. Validate using electrophysiological recordings to confirm receptor activation profiles. Include controls with light-only exposure and quantify uncaging efficiency via HPLC .

Q. What methodological considerations are essential for kinetic analysis of this compound binding to synaptic kainate receptors?

- Answer: Use radiolabeled [³H]-kainic acid and synaptic membrane preparations. Perform competitive binding assays with this compound under varying light conditions. Analyze data using non-linear curve-fitting programs (e.g., Ligand) to distinguish high- (KD = 0.4 nM) and low-affinity (KD = 20.8 nM) binding sites. Control for nonspecific binding with excess unlabeled kainic acid .

Q. How does genetic background influence susceptibility to this compound-induced neurotoxicity, and how should this be controlled?

- Answer: Strain-specific kainate receptor density (e.g., FVB/N vs. C57BL/6 mice) affects neurotoxicity. Pre-screen strains via immunohistochemistry for receptor expression. Use isogenic cohorts or chimeric models to isolate intrinsic factors. Normalize dosing based on receptor levels and monitor seizure severity with EEG .

Q. How can batch-to-batch variability in synthetic this compound impact experimental consistency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.